
2-(Iodomethyl)-4,4-dimethyloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “2-(Iodomethyl)-4,4-dimethyloxane” belong to a class of organic compounds known as halomethanes. They are characterized by a halogen atom (like iodine) attached to a methyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through halogenation of alkanes or alkenes .Molecular Structure Analysis
The molecular structure of such compounds typically consists of a carbon backbone with a halogen atom (like iodine) attached to a methyl group .Chemical Reactions Analysis
Halomethanes, like “this compound”, can undergo various chemical reactions, including nucleophilic substitution and elimination reactions .Physical And Chemical Properties Analysis
Halomethanes generally have high densities and boiling points due to the presence of halogen atoms .Wissenschaftliche Forschungsanwendungen
1. Radical Cascade Reactions
2-(Iodomethyl)-4,4-dimethyloxane has been utilized in radical cascade reactions with 1,4-dienes and 1,4-enynes. This process involves an iodine atom transfer mechanism, leading to the synthesis of functionalized bicyclo[3.3.0]octane derivatives. Such reactions demonstrate the compound's utility in creating complex molecular structures in organic chemistry (Kitagawa, Yamada, Sugawara, & Taguchi, 2002).
2. Synthesis of Bioactive Molecules
The compound has been involved in the synthesis of 4-iodomethyl substituted tetrahydro-β-carbolines, a core structure found in numerous natural products and bioactive molecules. This synthesis is achieved through I2-promoted cascade electrophilic cyclization, highlighting its significance in the preparation of biologically relevant structures (Song, Liu, & Wang, 2013).
3. Enzymatic Methods in Synthesis
This compound has been used in enzymatic methods to prepare optically active tertiary alcohols. These methods result in high enantioselectivities, demonstrating the compound's role in creating chiral substances important in pharmaceuticals and natural product synthesis (Chen & Fang, 1997).
4. Hydrothermal Synthesis in Coordination Polymers
The compound plays a role in the hydrothermal synthesis and structural characterization of multi-dimensional coordination polymers. It has been crucial in understanding the formation of complex inorganic-organic hybrid materials, which can exhibit unique magnetic and structural properties (Paz et al., 2005).
5. Quantum-Chemical Studies
Quantum-chemical studies of reactions involving this compound have been conducted to understand the formation of annulated heterocyclic systems. These studies reveal the thermodynamic and kinetic characteristics of such reactions, demonstrating the compound's importance in theoretical and computational chemistry (Shagun, Yarosh, & Shagun, 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(iodomethyl)-4,4-dimethyloxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15IO/c1-8(2)3-4-10-7(5-8)6-9/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQKJCPDWPBNPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(C1)CI)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

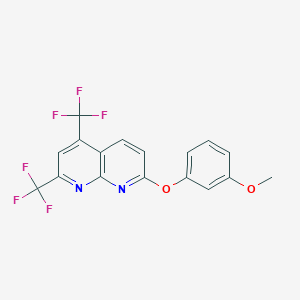
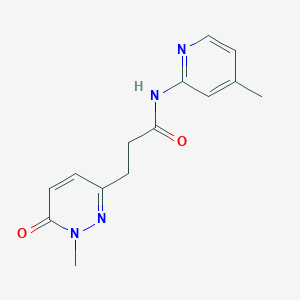

![Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2356987.png)
![4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2356989.png)
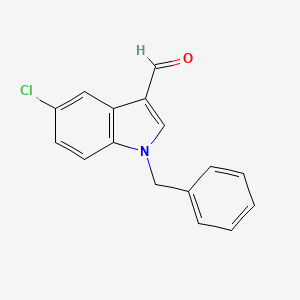
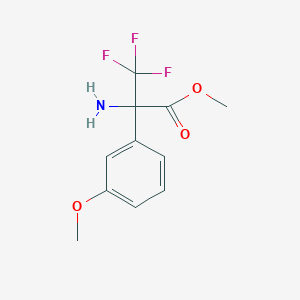
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2356994.png)
![7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2356995.png)
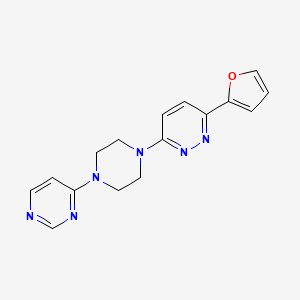

![Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2357003.png)
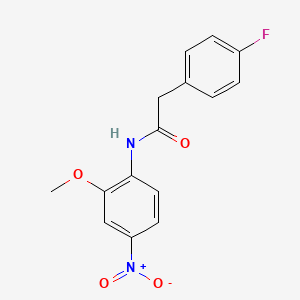
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2357005.png)